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Compound of Interest

Compound Name: 2-Sec-butylpyrazine

An In-Depth Technical Guide to 2-sec-Butyl-3-methoxypyrazine: The Archetype of Green and
Earthy Aromas

Introduction: Defining a Potent Aroma Compound

In the vast lexicon of flavor and aroma chemistry, few molecules command as much sensory
impact at trace concentrations as the alkyl-methoxypyrazines. This guide focuses on 2-sec-
butyl-3-methoxypyrazine (SBMP), a volatile organic compound renowned for its potent and
distinctive green, earthy, and vegetative aroma profile.[1] While often referred to by the
shorthand "2-sec-butylpyrazine,” it is the presence of the methoxy group at the third position
of the pyrazine ring that confers the characteristic powerful aroma. The non-methoxylated
parent compound, 2-sec-butylpyrazine, lacks these specific sensory attributes. SBMP is a
critical flavor constituent in a wide array of foods and beverages, including bell peppers, peas,
carrots, and certain wines, where its concentration can define varietal character or signal
unripeness.[2][3] Its extremely low odor detection threshold means that concentrations at the
nanogram-per-liter level can significantly influence the overall sensory profile of a product.[4]

This technical guide serves as a resource for researchers, analytical scientists, and product
development professionals, providing a comprehensive exploration of SBMP. We will delve into
its chemical and sensory properties, natural origins, mechanisms of perception, analytical
guantification, and chemical synthesis, offering a holistic view grounded in established scientific
principles and methodologies.
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Chemical and Physical Properties

2-sec-Butyl-3-methoxypyrazine is a heterocyclic aromatic compound. Its core structure consists

of a pyrazine ring substituted with a sec-butyl group and a methoxy group. These substitutions

are critical to its potent odor activity.

Property Value Source
2-(butan-2-yl)-3-

IUPAC Name _ [5]
methoxypyrazine
2-Methoxy-3-sec-

Synonyms ) [5]
butylpyrazine, SBMP

CAS Number 24168-70-5 [6]

Molecular Formula CoH14N20 [6]

Molecular Weight 166.22 g/mol [5][6]
Colorless to slightly yellow

Appearance o [6]
liquid

Density 0.996 g/mL at 25 °C [6]

Boiling Point 99 °C at 20 mmHg [6]

Refractive Index

n20/D 1.49 (approx.)

[7]

Flash Point

77 °C (170.6 °F) - closed cup

[6]

The Sensory Landscape: Potency and Profile

The defining characteristic of SBMP is its exceptionally low odor detection threshold, making it

one of the most potent aroma compounds known. This potency means that even minute

changes in its concentration can have a dramatic effect on the perceived aroma of a product.

2.1. Aroma Profile The aroma of SBMP is complex and multifaceted, consistently described

with a range of green and earthy notes. These descriptors are invaluable in sensory analysis

for training panelists and characterizing food and beverage products.[1]
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o Primary Descriptors: Green Bell Pepper, Earthy, Green Pea[1][3]
e Secondary Descriptors: Musty, Potato, Galbanum QOil, Nutty, Peppery[1][8]

2.2. Odor Detection Thresholds The sensory threshold is the minimum concentration of a
substance that can be detected by a human sensory panel. The threshold for SBMP varies
depending on the matrix (the medium in which it is dissolved).

Concentration

Matrix Threshold Type Source
(nglL)

Water Odor 1-2 [819]

Wine Odor <10 [41[8]

These extremely low values underscore the importance of precise analytical techniques for its
quantification, as concentrations relevant to flavor are often well below the detection limits of
non-specialized instrumentation.[4]

Natural Occurrence and Biosynthesis

SBMP is a naturally occurring compound found in various plants and is a key contributor to
their characteristic aromas.[2] Its concentration can be influenced by factors such as genetics,
ripeness, and environmental conditions.[10]

Food/Beverage Typical Concentration Range (ng/L)

Wine (e.g., Sauvignon Blanc) <10

Beetroot up to 5600

Green Bell Pepper Concentrations can be significantly higher

Green Peas ~3500 (for related pyrazine IPMP)
Source:[4]

3.1. Biosynthetic Pathway The complete biosynthesis of methoxypyrazines in plants is an area
of ongoing research, but a generally accepted pathway has been proposed.[11] The pathway
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involves the condensation of an amino acid with a dicarbonyl compound, followed by an O-
methylation step. For SBMP, the amino acid L-isoleucine provides the sec-butyl side chain. The
final, critical step is the methylation of the 2-hydroxy-3-sec-butylpyrazine precursor by an S-
adenosyl-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme to yield the
volatile, odorous SBMP.[11][12]

Cellular Precursors
. Dicarbonyl Source
L-Isoleucine
(e.g., Glyoxal)

Pyrazine Formation & Modification

Condensation Reaction

2-Hydroxy-3-sec-butylpyrazine
(Non-volatile precursor)

VVOMT Enzyme
+

SAM (Methyl Donor)

2-sec-Butyl-3-methoxypyrazine
(Volatile Aroma Compound)
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Caption: Proposed biosynthetic pathway of 2-sec-butyl-3-methoxypyrazine.

Mechanism of Aroma Perception
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The perception of SBMP begins with its interaction with specific olfactory receptors (ORs) in the
nasal epithelium.[1] These receptors are G-protein coupled receptors (GPCRs). The binding of
an odorant molecule like SBMP to an OR triggers a conformational change, initiating an
intracellular signaling cascade. This cascade, mediated by G-proteins and enzymes like
adenylyl cyclase, results in the opening of ion channels and the generation of an electrical
signal. This signal is then transmitted via the olfactory nerve to the olfactory bulb in the brain,
where it is processed and perceived as a distinct aroma.[1] The human olfactory receptor
OR5K1 has been identified as a key receptor for several pyrazine compounds.[1]

SBMP
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Olfactory Receptor
(OR5K1)

lon Channel
(CNG Channel)

Nerve Impulse’
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Cyclase
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Caption: Olfactory signal transduction pathway for pyrazine perception.

Analytical Methodologies

Accurate quantification of SBMP is critical for quality control and research. Due to its high
volatility and extremely low concentrations in complex matrices like food and wine, the
preferred analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), preceded
by an extraction and concentration step.

5.1. Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is the most common
technique for extracting and concentrating SBMP from a sample prior to GC-MS analysis.[2] It
is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to
the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds like
SBMP patrtition from the sample matrix into the headspace and are then adsorbed onto the
fiber. The fiber is subsequently retracted and inserted directly into the hot inlet of a gas
chromatograph, where the adsorbed analytes are desorbed for analysis.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pdf.benchchem.com/29/Application_of_2_Sec_butyl_3_methoxypyrazine_in_Sensory_Analysis_Panels_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/29/Application_of_2_Sec_butyl_3_methoxypyrazine_in_Sensory_Analysis_Panels_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/29/Application_of_2_Sec_butyl_3_methoxypyrazine_in_Sensory_Analysis_Panels_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b046548?utm_src=pdf-body-img
https://pdf.benchchem.com/29/The_Green_Aroma_Fingerprint_A_Technical_Guide_to_2_Sec_butyl_3_methoxypyrazine_in_Foods_and_Beverages.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5.2. Experimental Protocol: Quantification of SBMP in Wine by HS-SPME-GC-MS This protocol
describes a self-validating system through the use of a stable isotope-labeled internal standard,
a technique known as Stable Isotope Dilution Analysis (SIDA), which corrects for matrix effects
and variations in extraction efficiency.

Materials:

Sample: Wine (10 mL)

Internal Standard: Deuterated 2-sec-butyl-3-methoxypyrazine (ds-SBMP) solution

Sodium Chloride (NaCl), analytical grade

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

SPME fiber assembly (e.g., DVB/Carboxen/PDMS)

GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent)

Procedure:

Sample Preparation: Pipette 10 mL of the wine sample into a 20 mL headspace vial.

 Internal Standard Spiking: Add a precise amount of ds-SBMP internal standard solution to
the vial. This is crucial for accurate quantification.

o Matrix Modification: Add approximately 3 g of NaCl to the vial. This "salting-out" effect
increases the ionic strength of the sample, promoting the release of volatile compounds into
the headspace.[2]

o Equilibration: Seal the vial and place it in a temperature-controlled autosampler tray (e.g., at
40°C). Allow the sample to equilibrate for 15 minutes with agitation to facilitate the
partitioning of SBMP into the headspace.

o SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period
(e.g., 30 minutes) at the same temperature.

e GC-MS Analysis:
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o Desorption: Immediately after extraction, transfer the fiber to the GC inlet (e.g., at 250°C)
for thermal desorption of the analytes onto the column.

o Chromatographic Separation: Use a temperature program to separate SBMP from other
volatile compounds. A typical program might start at 40°C and ramp up to 240°C.

o Mass Spectrometric Detection: Operate the mass spectrometer in Selected lon Monitoring
(SIM) mode. Monitor characteristic ions for both native SBMP (e.g., m/z 166, 124) and the
d3-SBMP internal standard to ensure high sensitivity and selectivity.[2]

Quantification: Calculate the concentration of SBMP in the original sample by comparing the
peak area ratio of the native analyte to its labeled internal standard against a calibration

curve.
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Caption: Analytical workflow for SBMP quantification using HS-SPME-GC-MS.
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Chemical Synthesis

While SBMP is a natural product, commercial quantities for use as flavor, fragrance, and
analytical standards are produced synthetically. A common and effective method involves a
two-step process starting from an amino acid amide.[13]

Protocol: Two-Step Synthesis of 2-sec-Butyl-3-methoxypyrazine
Step 1: Condensation to form 2-sec-Butyl-3-hydroxypyrazine
o Reaction Setup: Dissolve L-isoleucine amide hydrochloride in water in a round-bottom flask.

» Basification: Adjust the pH of the solution to 9-10 using an aqueous sodium hydroxide
solution.

o Condensation: Add a 40% aqueous solution of glyoxal dropwise to the basic solution at room
temperature.

o Reflux: Heat the mixture to reflux (approx. 100°C) for 4-6 hours.

o Workup and Purification: After cooling, acidify the mixture and extract the product with an
organic solvent (e.g., diethyl ether). The crude product, 2-sec-butyl-3-hydroxypyrazine, is
then purified by column chromatography.

Step 2: O-Methylation to form 2-sec-Butyl-3-methoxypyrazine

» Reaction Setup: Dissolve the purified 2-sec-butyl-3-hydroxypyrazine from Step 1 in a
suitable aprotic solvent (e.g., tetrahydrofuran, THF).

o Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride
(NaH), to deprotonate the hydroxyl group, forming an alkoxide.

o Methylation: Add a methylating agent, such as iodomethane (CHsl), dropwise to the cooled
solution.

» Reaction: Allow the mixture to warm to room temperature and stir overnight.
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e Workup and Purification: Quench the reaction and extract the final product, SBMP, with an
organic solvent. The crude product is purified by column chromatography to yield high-purity
SBMP.

Step 1. Condensation

C_-IsoleucineAmide) (Glyoxal)
Condensation
(Basic conditions, Reflux)
G—sec—Butyl—3-hydroxypyrazine)

Methylation

Step 2: O-Methylation
v

2-sec-Butyl-3-methoxypyrazine
(Final Product)

1. Sodium Hydride (NaH)
2. lodomethane (CHsl)

Click to download full resolution via product page

Caption: Chemical synthesis pathway for 2-sec-butyl-3-methoxypyrazine.

Conclusion

2-sec-Butyl-3-methoxypyrazine is a molecule of profound significance in the fields of flavor
science, food technology, and oenology. Its intense green and earthy aroma, coupled with an
exceptionally low perception threshold, makes it a powerful modulator of sensory experience.
Understanding its chemical properties, natural distribution, and the precise analytical methods
required for its quantification is essential for quality control and innovation in the food,
beverage, and fragrance industries. The elucidation of its biosynthetic and synthetic pathways
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provides further opportunities for managing its formation in natural products and ensuring a
stable supply of this critical aroma compound for research and commercial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]
e 2. pdf.benchchem.com [pdf.benchchem.com]
o 3. researchgate.net [researchgate.net]

e 4. mdpi.com [mdpi.com]

e 5. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N20 | CID 520098 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 6. 2-sec-Butyl-3-methoxypyrazine [myskinrecipes.com]

e 7. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]
e 8. pdf.benchchem.com [pdf.benchchem.com]

e 9. researchgate.net [researchgate.net]

e 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

e 11. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-
Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nim.nih.gov]

e 12. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-
derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. pdf.benchchem.com [pdf.benchchem.com]

 To cite this document: BenchChem. [Green and earthy notes of 2-Sec-butylpyrazine
explained]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046548#green-and-earthy-notes-of-2-sec-
butylpyrazine-explained]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b046548?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/29/Application_of_2_Sec_butyl_3_methoxypyrazine_in_Sensory_Analysis_Panels_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/29/The_Green_Aroma_Fingerprint_A_Technical_Guide_to_2_Sec_butyl_3_methoxypyrazine_in_Foods_and_Beverages.pdf
https://www.researchgate.net/publication/372309421_3-Alkyl-2-methoxypyrazines_Overview_of_Their_Occurrence_Biosynthesis_and_Distribution_in_Edible_Plants
https://www.mdpi.com/2673-4532/2/1/1
https://pubchem.ncbi.nlm.nih.gov/compound/520098
https://pubchem.ncbi.nlm.nih.gov/compound/520098
https://www.myskinrecipes.com/shop/en/analytical-chemicals/144965-2-sec-butyl-3-methoxypyrazine.html?SubmitCurrency=1&id_currency=9
https://www.thegoodscentscompany.com/data/rw1008681.html
https://pdf.benchchem.com/29/Application_of_2_Sec_butyl_3_methoxypyrazine_in_Sensory_Analysis_Panels_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/figure/Aroma-descriptors-odor-detection-thresholds-purity-CAS-numbers-and-suppliers-of-the_tbl1_308169660
https://vtechworks.lib.vt.edu/server/api/core/bitstreams/5903f5b5-2c3f-45b7-837f-59569175a7c1/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC3668056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3668056/
https://pubmed.ncbi.nlm.nih.gov/23606597/
https://pubmed.ncbi.nlm.nih.gov/23606597/
https://pdf.benchchem.com/29/Application_Note_and_Protocols_for_the_Synthesis_and_Use_of_2_Sec_butyl_3_methoxypyrazine_as_an_Analytical_Standard.pdf
https://www.benchchem.com/product/b046548#green-and-earthy-notes-of-2-sec-butylpyrazine-explained
https://www.benchchem.com/product/b046548#green-and-earthy-notes-of-2-sec-butylpyrazine-explained
https://www.benchchem.com/product/b046548#green-and-earthy-notes-of-2-sec-butylpyrazine-explained
https://www.benchchem.com/product/b046548#green-and-earthy-notes-of-2-sec-butylpyrazine-explained
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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